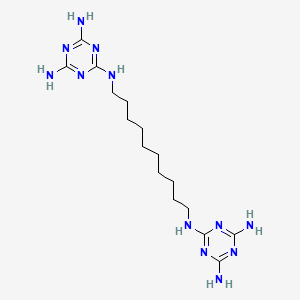
1,1-Dichloropentane-2,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichloropentane-2,2-diol is an organic compound with the molecular formula C5H10Cl2O2. It is a dihalogenated alcohol, characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dichloropentane-2,2-diol can be synthesized through several methods. One common approach involves the chlorination of pentane-2,2-diol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction proceeds via the substitution of hydroxyl groups with chlorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1,1-Dichloropentane-2,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pentanone or pentanoic acid, while reduction could produce pentane-2,2-diol.
科学的研究の応用
1,1-Dichloropentane-2,2-diol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can serve as a model substrate in enzymatic studies to investigate the activity of dehalogenases and other enzymes.
Medicine: Research into potential therapeutic applications includes exploring its role as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
作用機序
The mechanism of action of 1,1-dichloropentane-2,2-diol involves its interaction with molecular targets through its reactive chlorine and hydroxyl groups. These functional groups enable the compound to participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes. The pathways involved depend on the specific reaction conditions and the presence of catalysts or enzymes.
類似化合物との比較
Similar Compounds
1,1-Dichloropentane: Similar in structure but lacks hydroxyl groups, making it less reactive in certain reactions.
1,2-Dichloropentane: Differently substituted, leading to variations in reactivity and applications.
1,1-Dichloroethane: A smaller molecule with different physical and chemical properties.
Uniqueness
1,1-Dichloropentane-2,2-diol is unique due to the presence of both chlorine and hydroxyl groups on the same carbon atoms. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and research.
特性
CAS番号 |
79481-02-0 |
|---|---|
分子式 |
C5H10Cl2O2 |
分子量 |
173.03 g/mol |
IUPAC名 |
1,1-dichloropentane-2,2-diol |
InChI |
InChI=1S/C5H10Cl2O2/c1-2-3-5(8,9)4(6)7/h4,8-9H,2-3H2,1H3 |
InChIキー |
LLEQGDWUXGEOAG-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(Cl)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




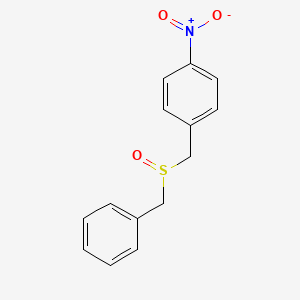
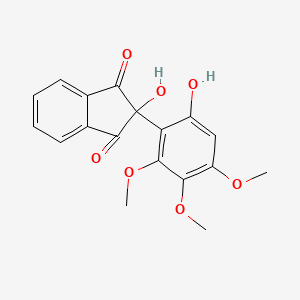


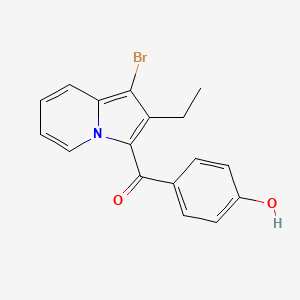
![4-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B14443843.png)
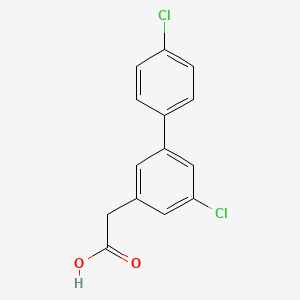
![1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]urea](/img/structure/B14443848.png)
![4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol](/img/structure/B14443851.png)
![Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol](/img/structure/B14443860.png)
